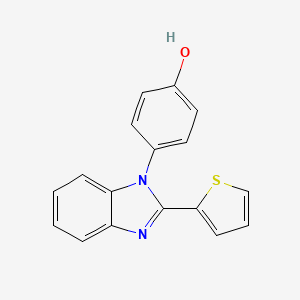![molecular formula C16H18N2O2 B12599060 Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- CAS No. 649739-16-2](/img/structure/B12599060.png)
Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with a 4-hydroxyphenylmethyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- typically involves the reaction of 4-hydroxybenzylamine with 2-phenylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, at room temperature. The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, while the urea moiety can interact with various biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
- Urea, N-methyl-N’-phenyl-
- Urea, N-(4-hydroxyphenyl)-N’-methyl-
- Urea, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)-
Comparison: Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- is unique due to the presence of both a 4-hydroxyphenylmethyl group and a 2-phenylethyl group. This dual substitution provides distinct chemical and biological properties compared to other urea derivatives. For instance, the hydroxyl group enhances its ability to form hydrogen bonds, while the phenylethyl group contributes to its hydrophobic interactions, making it more versatile in various applications.
Properties
CAS No. |
649739-16-2 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H18N2O2/c17-16(20)18(11-10-13-4-2-1-3-5-13)12-14-6-8-15(19)9-7-14/h1-9,19H,10-12H2,(H2,17,20) |
InChI Key |
XZKGSIWWTILRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


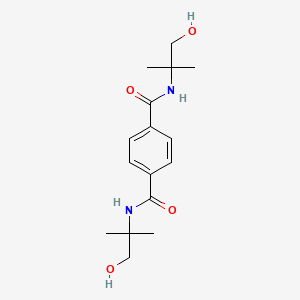
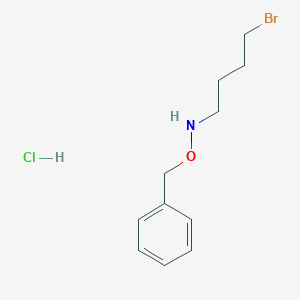
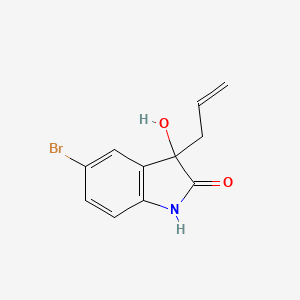
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
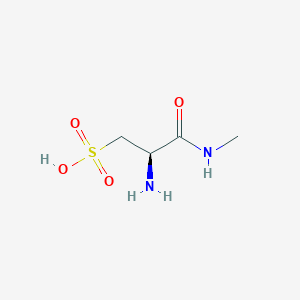

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
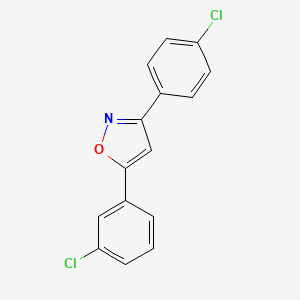
![1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-](/img/structure/B12599063.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
